Methyl (1R,2S,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (1R,2S,5S)-3-azabicyclo[310]hexane-2-carboxylate is a bicyclic compound with a unique structure that has garnered interest in various fields of scientific research This compound is characterized by its rigid bicyclic framework, which imparts distinct chemical and physical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (1R,2S,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylate typically involves the use of advanced organic synthesis techniques. One common method is the [2+2] cycloaddition reaction, which forms the bicyclic structure. This reaction can be facilitated by photochemical conditions, where light energy is used to drive the formation of the bicyclic ring system . Another approach involves the enantioselective transfer of carbenes starting from precursors carrying two carbonyl groups .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to produce large quantities of the compound efficiently. These methods often require precise control of reaction conditions, including temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
Methyl (1R,2S,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Nucleophiles (e.g., hydroxide ions), electrophiles (e.g., alkyl halides)
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of products, including ethers, esters, and amides.
Scientific Research Applications
Methyl (1R,2S,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create complex molecules with potential pharmaceutical applications.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein-ligand binding.
Medicine: It is investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: The compound’s stability and reactivity make it suitable for use in material science, particularly in the development of new polymers and advanced materials
Mechanism of Action
The mechanism of action of Methyl (1R,2S,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s rigid bicyclic structure allows it to fit into binding sites with high specificity, modulating the activity of the target molecule. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect .
Comparison with Similar Compounds
Methyl (1R,2S,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylate can be compared with other bicyclic compounds, such as:
(1R,5S)-Bicyclo[3.1.0]hexan-2-ol: This compound has a similar bicyclic structure but differs in functional groups and reactivity.
(1R,5R)-2-Methyl-5-(®-6-methylhept-5-en-2-yl)bicyclo[3.1.0]hex-2-ene: Another bicyclic compound with distinct substituents and chemical properties.
The uniqueness of Methyl (1R,2S,5S)-3-azabicyclo[31
Properties
Molecular Formula |
C7H11NO2 |
---|---|
Molecular Weight |
141.17 g/mol |
IUPAC Name |
methyl (1R,2S,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylate |
InChI |
InChI=1S/C7H11NO2/c1-10-7(9)6-5-2-4(5)3-8-6/h4-6,8H,2-3H2,1H3/t4-,5-,6+/m1/s1 |
InChI Key |
XRILGDCLXWSSHU-PBXRRBTRSA-N |
Isomeric SMILES |
COC(=O)[C@@H]1[C@@H]2C[C@@H]2CN1 |
Canonical SMILES |
COC(=O)C1C2CC2CN1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.